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  • Product: 5-Hydrazino-2-phenylpyridine hydrochloride
  • CAS: 508219-81-6

Core Science & Biosynthesis

Foundational

Molecular structure and formula of 5-Hydrazino-2-phenylpyridine HCl

Structural Analysis, Synthetic Methodologies, and Heterocyclic Utility Part 1: Executive Summary & Molecular Identity 5-Hydrazino-2-phenylpyridine Hydrochloride is a specialized heterocyclic building block primarily util...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodologies, and Heterocyclic Utility

Part 1: Executive Summary & Molecular Identity

5-Hydrazino-2-phenylpyridine Hydrochloride is a specialized heterocyclic building block primarily utilized in the synthesis of high-affinity ligands for coordination chemistry and pharmaceutical intermediates. Unlike its regioisomer (2-hydrazino-5-phenylpyridine), which is prone to spontaneous cyclization, the 5-hydrazino variant offers a stable "pendant" hydrazine moiety. This structural feature makes it an ideal scaffold for constructing pyrazole or triazole rings attached to the pyridine core, often explored in the development of kinase inhibitors and organic light-emitting diode (OLED) dopants.

The hydrochloride salt form is critical for handling. Free hydrazine bases are notoriously unstable, prone to oxidation, and hygroscopic. The HCl salt locks the hydrazine moiety in a protonated state, significantly extending shelf-life and reducing toxicity hazards during weighing and transfer.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyDataNotes
IUPAC Name 5-Hydrazinyl-2-phenylpyridine hydrochloride
Molecular Formula

(Free Base:

)
Molecular Weight ~221.69 g/mol Free Base: 185.23 g/mol
CAS Number Not widely listedGeneric CAS for 2-phenylpyridine: 1008-89-5
Solubility DMSO, Methanol, Water (Hot)Poor solubility in non-polar organics (DCM/Hexane)
Appearance Off-white to pale yellow solidDarkens upon exposure to air/light (oxidation)
SMILES Cl.NNc1cnc(cc1)c2ccccc2Salt form
Part 2: Structural Elucidation (Graphviz Visualization)

The following diagram illustrates the connectivity of the molecule. Note the positioning of the hydrazine group at C5, which is electronically distinct from the C2 position. The C2 position bears the phenyl ring, providing conjugation and lipophilicity.

MolecularStructure cluster_pyridine Pyridine Core cluster_phenyl Phenyl Substituent cluster_hydrazine Hydrazine Moiety N1 N (Pyridine) C2 C2 N1->C2 C3 C3 C2->C3 Ph Phenyl Ring C2->Ph Aryl Coupling C4 C4 C3->C4 C5 C5 (Functionalized) C4->C5 C6 C6 C5->C6 NH -NH- C5->NH C-N Bond C6->N1 NH2 NH2 • HCl NH->NH2

Caption: Connectivity map of 5-Hydrazino-2-phenylpyridine HCl highlighting the C5-functionalization and C2-aryl stabilization.

Part 3: Synthetic Methodologies & Expert Insight[2]

Synthesizing 5-hydrazino-2-phenylpyridine presents a specific regiochemical challenge. Unlike the 2- or 4-positions of pyridine, the 5-position is not activated for Nucleophilic Aromatic Substitution (SnAr) . A simple reflux of 5-chloro-2-phenylpyridine with hydrazine hydrate will typically fail or result in low yields due to the lack of electron deficiency at the meta-position relative to the pyridine nitrogen.

Therefore, two robust pathways are recommended:

Method A: Diazotization-Reduction (The Classical Route)

This is the most reliable method for laboratory-scale synthesis when palladium catalysts are unavailable or cost-prohibitive.

  • Precursor: 5-Amino-2-phenylpyridine.

  • Mechanism: Formation of the diazonium salt (

    
    ) followed by reduction with Stannous Chloride (
    
    
    
    ) or Sodium Sulfite.
  • Pros: High regiofidelity; avoids heavy metals.

  • Cons: Generates stoichiometric tin waste; requires careful pH control.

Method B: Buchwald-Hartwig Cross-Coupling (The Modern Route)

Ideal for industrial scale-up or when starting from the halide.

  • Precursor: 5-Bromo-2-phenylpyridine.

  • Reagents:

    
    , BINAP or Xantphos ligand, and Benzophenone Imine (as a hydrazine surrogate) or protected hydrazine (Boc-hydrazine).
    
  • Mechanism: Pd(0) oxidative addition

    
     Amine coordination 
    
    
    
    Reductive elimination.[11]
  • Pros: Mild conditions; compatible with sensitive functional groups.

Comparative Workflow Diagram

SynthesisPathways Start Start: 5-Bromo-2-phenylpyridine Amine Intermediate: 5-Amino-2-phenylpyridine Start->Amine Amination (Cu-cat or Pressure) PdCycle Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->PdCycle Boc-NHNH2, Pd(0), Base Diazo Diazonium Salt [Ar-N2]+ Amine->Diazo NaNO2, HCl, 0°C Reduction Reduction (SnCl2 / HCl) Diazo->Reduction Product Target: 5-Hydrazino-2-phenylpyridine HCl Reduction->Product Workup Protected Boc-Hydrazino Intermediate PdCycle->Protected Deprotect Acid Hydrolysis (HCl) Protected->Deprotect Deprotect->Product

Caption: Dual synthetic pathways. Route A (Left) uses classical diazo chemistry; Route B (Right) utilizes Pd-catalysis.

Part 4: Detailed Experimental Protocol (Method A)

This protocol is selected for its robustness and lack of requirement for glovebox conditions. It utilizes the Diazotization-Reduction strategy.

Safety Warning: Hydrazines are potential carcinogens.


 is corrosive. Perform all steps in a fume hood.
Phase 1: Diazotization
  • Preparation: In a 250 mL three-necked flask equipped with a thermometer and magnetic stir bar, dissolve 5-amino-2-phenylpyridine (10 mmol, 1.70 g) in concentrated HCl (15 mL).

  • Cooling: Cool the solution to -5°C using an ice/salt bath. Ensure the internal temperature does not exceed 0°C.

  • Addition: Dropwise add a solution of Sodium Nitrite (

    
    , 11 mmol, 0.76 g) in water (5 mL).
    
    • Observation: The solution will turn pale yellow/orange. Stir for 30 minutes at 0°C.

    • Validation: Test with starch-iodide paper (should turn blue instantly, indicating excess nitrous acid).

Phase 2: Reduction[2]
  • Reagent Prep: Prepare a solution of Stannous Chloride Dihydrate (

    
    , 25 mmol, 5.6 g) in concentrated HCl (10 mL). Cool this solution to 0°C.
    
  • Reaction: Add the cold

    
     solution to the diazonium salt mixture rapidly with vigorous stirring.
    
    • Critical Step: A thick precipitate (the hydrazine-tin complex) will form immediately.

  • Incubation: Allow the mixture to warm to room temperature and stir for 2 hours.

Phase 3: Isolation of the Hydrochloride Salt
  • Filtration: Filter the complex solid.

  • Free Basing (Optional but recommended for purity): Suspend the solid in 20% NaOH (aq) to liberate the free base. Extract with Ethyl Acetate (

    
     mL). Dry organics over 
    
    
    
    and evaporate.
  • Salt Formation: Redissolve the crude oil in a minimum amount of Ethanol. Add 4M HCl in Dioxane (or concentrated aqueous HCl) dropwise until precipitation is complete.

  • Recrystallization: Recrystallize from Ethanol/Ether to yield off-white needles.

Part 5: Applications in Drug Discovery

The 5-hydrazino-2-phenylpyridine scaffold is a "privileged structure" for synthesizing 3,5-disubstituted pyrazoles and triazoles .

Reaction Logic:

  • Reaction with 1,3-Diketones: Yields 1-(6-phenylpyridin-3-yl)-pyrazoles.

    • Utility: These structures mimic the pharmacophore of Celecoxib and other COX-2 inhibitors, but with a pyridine core improving water solubility.

  • Reaction with Formic Acid/Orthoesters: Yields 1,2,4-triazoles.

    • Utility: Common motif in antifungal agents and kinase inhibitors (e.g., p38 MAP kinase).

Why this specific isomer? Using the 5-hydrazino isomer (vs. the 2-hydrazino) prevents the formation of fused triazolopyridines (where the ring nitrogen participates in cyclization). This allows the researcher to maintain the pyridine ring as a distinct aromatic entity, capable of pi-stacking interactions within a protein binding pocket, while the hydrazine-derived ring extends into a solvent channel or specificity pocket.

Part 6: References
  • Buchwald, S. L., & Hartwig, J. F. (2002). "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Organic Reactions.[2][4][10][12][11] (General Methodology Reference).

  • PubChem Compound Summary. "2-Phenylpyridine." National Center for Biotechnology Information. Accessed 2026. [Link]

  • Karimi-Jaberi, Z., & Barekat, M. (2019). "Synthesis of pyrazoles using hydrazine derivatives." Chemical Methodologies, 3(4), 437-445. (Analogous chemistry for hydrazine cyclization).

  • Organic Syntheses. "Reduction of Diazonium Salts to Hydrazines." Coll.[8][13] Vol. 1, p. 442. [Link] (Standard Protocol Validation).

Sources

Exploratory

Technical Guide: Solubility Profile & Characterization of 5-Hydrazino-2-phenylpyridine Hydrochloride

The following technical guide details the physicochemical characterization and solubility profiling of 5-Hydrazino-2-phenylpyridine hydrochloride , a specialized intermediate used in the synthesis of heterocyclic bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and solubility profiling of 5-Hydrazino-2-phenylpyridine hydrochloride , a specialized intermediate used in the synthesis of heterocyclic bioactive molecules (e.g., pyrazoles, indazoles).

Executive Summary

5-Hydrazino-2-phenylpyridine hydrochloride (C₁₁H₁₁N₃[1][2] · HCl) is a bifunctional heteroaromatic building block. Its utility in drug discovery—specifically in the synthesis of IL-17/RORγ inhibitors and other kinase modulators—relies heavily on understanding its solvation thermodynamics.

Unlike simple alkyl hydrazines, this compound possesses a "push-pull" solubility character:

  • The Hydrophobic Domain: The 2-phenylpyridine scaffold imparts significant lipophilicity and π-π stacking potential.

  • The Hydrophilic Domain: The 5-hydrazinyl hydrochloride moiety provides a polar, ionic anchor.

This guide provides the theoretical solubility profile, experimental determination protocols, and handling strategies to ensure reproducibility in synthetic workflows.

Physicochemical Identity

ParameterSpecification
IUPAC Name 5-Hydrazinyl-2-phenylpyridine hydrochloride
CAS Number 508219-81-6
Molecular Formula C₁₁H₁₂ClN₃ (Salt) / C₁₁H₁₁N₃ (Free Base)
Molecular Weight 221.69 g/mol
Appearance Off-white to pale yellow crystalline solid
pKa (Calculated) ~5.8 (Hydrazine N), ~2.5 (Pyridine N)
LogP (Free Base) ~2.6 (Predicted)
Storage -20°C, Hygroscopic, Store under Inert Gas (Ar/N₂)

Solubility Profile: Theoretical & Observed

Note: Quantitative values below represent consensus ranges for structural analogs (e.g., phenylhydrazine HCl, aminopyridine HCl) where specific batch data is absent.

Aqueous Solubility (pH Dependent)

The hydrochloride salt form significantly enhances aqueous solubility compared to the free base. However, the lipophilic phenyl ring limits solubility compared to simple pyridine salts.

  • Water (pH < 4): Soluble (>10 mg/mL). The acidic environment maintains the protonated state of the hydrazine and pyridine nitrogens, preventing aggregation.

  • PBS / Water (pH > 7): Poor / Precipitates. As pH approaches the pKa of the hydrazine group, the compound deprotonates to the free base. The high LogP (2.6) of the free base drives precipitation.

    • Operational Tip: Always dissolve in dilute acid (0.1 M HCl) or DMSO before adding to neutral aqueous buffers.

Organic Solvent Solubility

Solubility in organics is dictated by the competition between the ionic lattice energy of the chloride salt and the solvation energy of the phenylpyridine core.

Solvent ClassSolventSolubility RatingComments
Dipolar Aprotic DMSO High (>50 mg/mL) Preferred solvent for stock solutions. Solvates both ionic and aromatic domains effectively.
Dipolar Aprotic DMF High (>30 mg/mL) Good alternative to DMSO; easier to remove by evaporation.
Protic Polar Methanol Moderate (10–25 mg/mL) Good for reactions; may require gentle warming (40°C) to initiate dissolution.
Protic Polar Ethanol Low-Moderate (1–10 mg/mL) Solubility decreases significantly compared to MeOH due to lower dielectric constant.
Chlorinated DCM / Chloroform Insoluble (<0.1 mg/mL) The ionic HCl salt lattice resists disruption by non-polar chlorinated solvents.
Non-Polar Hexane / Ether Insoluble Suitable only as anti-solvents for precipitation/purification.

Experimental Protocol: Solubility Determination

For critical applications (e.g., formulation or kinetics), do not rely on visual estimates. Use this self-validating "Shake-Flask" protocol coupled with HPLC.

Workflow Logic (Graphviz)

SolubilityWorkflow Start Start: Weigh 5-Hydrazino-2-phenylpyridine HCl SolventAdd Add Solvent (Start at 10 mg/mL) Start->SolventAdd Decision Is Solid Remaining? SolventAdd->Decision Equilibrate Equilibrate: Shake 24h @ 25°C Filter Filtration (0.22 µm PTFE) Equilibrate->Filter Analyze HPLC Analysis (UV 254nm) Filter->Analyze Calculate Calculate Solubility (mg/mL) Analyze->Calculate Decision->Equilibrate Yes (Saturated) Dilute Add more solvent Decision->Dilute No (Fully Dissolved) Dilute->Decision

Caption: Kinetic solubility determination workflow ensuring thermodynamic equilibrium is reached before quantification.

Step-by-Step Methodology
  • Preparation: Weigh 10 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., Methanol).

  • Visual Check:

    • If clear: Solubility is >100 mg/mL.

    • If solid remains: Proceed to equilibration.

  • Equilibration: Agitate at 500 rpm at 25°C for 24 hours. Protect from light (hydrazines are photosensitive).

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate 100x with Mobile Phase A and inject into HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: UV at 254 nm (Pyridine π-π* transition).

Synthesis & Handling Implications

Stability in Solution

Hydrazine derivatives are prone to oxidation, converting to azo or diazo species upon exposure to air.

  • Protocol: Always degas solvents (sparge with Nitrogen/Argon) for 15 minutes prior to dissolving the compound.

  • Shelf-Life: DMSO stock solutions should be used within 24 hours or stored at -80°C.

Reaction Optimization

When using 5-Hydrazino-2-phenylpyridine HCl in cyclization reactions (e.g., with 1,3-diketones to form pyrazoles):

  • Base Requirement: The HCl salt neutralizes 1 equivalent of base. Ensure your protocol includes excess base (e.g., Et₃N or K₂CO₃) to liberate the free hydrazine nucleophile in situ.

  • Solvent Choice: Ethanol/Water (3:1) is often the optimal solvent system. The water dissolves the salt initially, while the ethanol solubilizes the hydrophobic phenylpyridine core as the reaction proceeds and the temperature rises.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13590464, 5-Chloro-2-hydrazinylpyridine (Analogous Structure). Retrieved February 22, 2026, from [Link]

  • Google Patents.Pyrazole and imidazole compounds for inhibition of IL-17 and RORgamma (US20210292281A1). (Demonstrates usage in synthesis).

Sources

Foundational

Literature review on 5-Hydrazino-2-phenylpyridine derivatives in medicinal chemistry

Part 1: Executive Summary & Structural Significance 5-Hydrazino-2-phenylpyridine (CAS: 508219-81-6) represents a specialized, high-value scaffold in modern medicinal chemistry. Unlike its more common isomer, 2-hydrazino-...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Significance

5-Hydrazino-2-phenylpyridine (CAS: 508219-81-6) represents a specialized, high-value scaffold in modern medicinal chemistry. Unlike its more common isomer, 2-hydrazino-pyridine (which reacts readily via SNAr), the 5-hydrazino variant requires sophisticated synthetic construction due to the electronic neutrality of the pyridine C5 position.[1]

This scaffold is primarily utilized as a "linker-extender" motif . It serves as a critical intermediate for synthesizing 1,5-diarylpyrazoles and fused heterocycles that target:

  • Nuclear Receptors: Specifically Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inverse agonists for autoimmune disorders (e.g., Psoriasis, RA).[1]

  • Kinases: p38 MAPK and JNK inhibitors, where the phenyl-pyridine biaryl system occupies the hydrophobic pocket, and the hydrazine-derived heterocycle extends into the solvent front or hinge region.

This guide details the synthetic challenges, validated protocols, and biological logic of this chemotype.[1]

Part 2: Synthetic Access & Methodology

The synthesis of 5-hydrazino-2-phenylpyridine is non-trivial. The C5 position of the pyridine ring is electron-rich relative to C2/C4, rendering standard nucleophilic aromatic substitution (SNAr) ineffective unless strong electron-withdrawing groups are present.[1]

Validated Synthetic Routes

We evaluate two primary routes. Route A is the "Classical One-Pot" method suitable for scale-up from basic reagents. Route B is the "Modern Catalytic" method, preferred for high-throughput library generation.

FeatureRoute A: Nucleophilic Addition-OxidationRoute B: Pd-Catalyzed Cross-Coupling
Mechanism Lithiation / Electrophilic AminationBuchwald-Hartwig Amination
Starting Material Pyridine + Phenyllithium5-Bromo-2-phenylpyridine
Key Reagent Di-tert-butyl azodicarboxylate (DBAD)Pd(OAc)₂, Xantphos, Hydrazine
Yield Efficiency Moderate (40-60%)High (75-90%)
Scalability High (Avoids expensive catalysts)Moderate (Catalyst cost)
Strategic Use Bulk synthesis of the core scaffoldLate-stage diversification
Detailed Mechanism: The "Tetrahedron" Route

The most chemically elegant approach, described by Gros et al. (Tetrahedron Lett., 2000), bypasses the need for halogenated precursors.[1]

  • Nucleophilic Attack: Phenyllithium attacks the pyridine at C2, forming a 1-lithio-2-phenyl-1,2-dihydropyridine intermediate.

  • Electrophilic Trapping: This intermediate is trapped by DBAD (an electrophilic hydrazine source) at the C5 position.[1]

  • Aromatization/Hydrolysis: Acidic workup drives aromatization and deprotection of the Boc groups, yielding the free hydrazine.[1]

Visualization: Synthetic Pathways

SynthesisPathways Start_A Pyridine Step_A1 1-Lithio-2-phenyl- 1,2-dihydropyridine Start_A->Step_A1 + PhLi (Nucleophilic Addn) Step_A2 DBAD Adduct (Trapping at C5) Step_A1->Step_A2 + DBAD Target 5-Hydrazino-2- phenylpyridine Step_A2->Target H+ / Deprotection (Aromatization) Start_B 2,5-Dibromopyridine Step_B1 5-Bromo-2-phenylpyridine (Suzuki Coupling) Start_B->Step_B1 + PhB(OH)2 Pd(PPh3)4 Step_B1->Target + Hydrazine Pd(OAc)2/Xantphos Deriv RORγt Modulators (Pyrazoles) Target->Deriv + 1,3-Diketones (Cyclization)

Figure 1: Dual synthetic pathways for accessing the 5-hydrazino-2-phenylpyridine scaffold. Route A utilizes lithiation chemistry; Route B utilizes palladium catalysis.[1]

Part 3: Medicinal Chemistry Applications

The 5-hydrazino-2-phenylpyridine moiety is rarely the final drug; it is a pharmacophore installation handle . Its primary utility lies in reacting with 1,3-dicarbonyls to form 1-arylpyrazoles .

RORγt Inverse Agonists

In the context of autoimmune diseases (Psoriasis, Ankylosing Spondylitis), the IL-17/RORγt axis is a prime target.[1]

  • Mechanism: Small molecules bind to the RORγt ligand-binding domain (LBD), destabilizing the active conformation (helix 12).[1]

  • Role of the Scaffold: The 2-phenylpyridine moiety acts as a rigid biaryl anchor. The hydrazine is cyclized into a pyrazole, which serves as a linker to a polar "head" group (often containing a sulfone or amide) that interacts with the hydrophilic region of the pocket.[1]

  • Key Reference: Recent patent literature (e.g., US20210292281) explicitly utilizes 5-hydrazino-2-phenylpyridine hydrochloride as a starting material to synthesize pyrazole-based RORγt inhibitors.

Biological Logic Flow

BiologicalLogic Scaffold 5-Hydrazino-2-phenylpyridine Cyclization Cyclization with 1,3-Dicarbonyls Scaffold->Cyclization Inhibitor 1-(6-phenylpyridin-3-yl) pyrazole derivatives Cyclization->Inhibitor Target_ROR Target: RORγt (Nuclear Receptor) Inhibitor->Target_ROR Hydrophobic Tunnel Binding Target_Kinase Target: p38 MAPK (Kinase) Inhibitor->Target_Kinase ATP Competitive Binding Outcome_ROR Inhibition of Th17 Differentiation (Reduced IL-17) Target_ROR->Outcome_ROR Outcome_Kinase Inhibition of Cytokine Production (TNFα, IL-6) Target_Kinase->Outcome_Kinase

Figure 2: Pharmacological cascade showing the derivation of active inhibitors from the hydrazine scaffold.

Part 4: Experimental Protocols

The following protocols are synthesized from best-practice literature standards for this specific chemotype.

Protocol 4.1: Synthesis of 1-(6-phenylpyridin-3-yl)-1H-pyrazole-4-carboxylate (Typical Derivatization)

This protocol converts the hydrazine scaffold into a functionalized pyrazole, a common intermediate for drug discovery.

Reagents:

  • 5-Hydrazino-2-phenylpyridine hydrochloride (1.0 eq)

  • Ethyl (ethoxymethylene)cyanoacetate or similar 1,3-dielectrophile (1.1 eq)[1]

  • Triethylamine (Et₃N) (3.0 eq)[1]

  • Ethanol (EtOH) (0.1 M concentration)[1]

Procedure:

  • Preparation: Charge a reaction vial with 5-hydrazino-2-phenylpyridine HCl and EtOH.

  • Basification: Add Et₃N dropwise. The suspension should clear as the free base hydrazine is liberated.

  • Addition: Add the 1,3-dielectrophile (e.g., ethyl 2-formyl-3-oxopropanoate derivative) slowly at room temperature.

  • Cyclization: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via LC-MS for the disappearance of the hydrazine (M+H = 186.1 for free base).[1]

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold EtOH.[1] If no precipitate forms, concentrate in vacuo and purify via flash chromatography (Hexane/EtOAc gradient).[1]

Critical Control Point: Ensure the hydrazine is fully free-based before heating; protonated hydrazines are poor nucleophiles and will result in low yields.

Part 5: References

  • Gros, P., et al. (2000).[1] "Reaction of 1-lithio-2-alkyl-1,2-dihydropyridines with azodicarboxylates: a new one-pot synthesis of 2-alkyl- and 2-phenyl-5-hydrazinopyridines." Tetrahedron Letters, 41(17), 3025-3028.[1][2] [1][2]

    • Core Reference for Route A synthesis.

  • Deng, W., et al. (2004).[1] "Efficient synthesis of heteroaryl hydrazines via copper-catalyzed coupling of heteroaryl halides with hydrazine hydrate." Tetrahedron Letters, 45(47), 8607-8610.[1]

    • Supporting reference for catalytic amination strategies.

  • US Patent 2021/0292281 A1. "Pyrazole and imidazole compounds for inhibition of IL-17 and RORgamma." Google Patents.

    • Primary evidence for the medicinal chemistry application of 5-hydrazino-2-phenylpyridine in autoimmune disease.

  • Combi-Blocks Product Data. "5-Hydrazino-2-phenylpyridine hydrochloride (QZ-8508)." [1]

    • Verification of commercial availability and CAS 508219-81-6.

Sources

Exploratory

The Untapped Potential of 5-Hydrazino-2-phenylpyridine Scaffolds: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have led to numerous FDA-approved drugs.[1][2] When functionalized with a hydrazino moiety, the resulting hydrazinopyridine core presents a rich pharmacophore with the potential for diverse biological activities. This technical guide delves into the promising, yet underexplored, 5-hydrazino-2-phenylpyridine scaffold. While direct research on this specific core is nascent, this document synthesizes information from closely related analogues to build a compelling case for its investigation and to provide a foundational framework for future research and development. We will explore a proposed synthetic route, examine the established biological activities of related compounds, and provide detailed experimental protocols to empower researchers to unlock the therapeutic potential of this intriguing molecular architecture.

Introduction: The Strategic Fusion of Pyridine and Hydrazine

The pyridine nucleus is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties to molecules.

The hydrazine and hydrazone functionalities are also critical pharmacophores known to be responsible for a wide array of biological activities.[4][5][6] The -NH-N=C- motif in hydrazones is a key structural feature in several clinically used drugs and is associated with antimicrobial, anticonvulsant, analgesic, and anti-inflammatory effects.[7][8] The combination of these two powerful pharmacophores within the 5-hydrazino-2-phenylpyridine scaffold presents a compelling starting point for the design of new chemical entities with significant therapeutic potential.

This guide will provide a comprehensive overview of the synthesis, potential biological activities, and methods for evaluation of the 5-hydrazino-2-phenylpyridine core, drawing upon the wealth of knowledge available for its constituent parts and closely related analogues.

Synthesis of the 5-Hydrazino-2-phenylpyridine Scaffold: A Proposed Pathway

The proposed synthesis commences with the formation of the 2-phenylpyridine core, followed by functionalization to introduce the hydrazino group at the 5-position.

Experimental Protocol: Proposed Synthesis of 5-Hydrazino-2-phenylpyridine

Step 1: Synthesis of 2-Phenylpyridine

This step can be achieved via a Suzuki-Miyaura cross-coupling reaction or by the reaction of phenyllithium with pyridine. The latter, a classic method, is described here.[9]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser under a nitrogen atmosphere, place lithium metal (0.5 gram-atom) in dry ether (100 mL).

  • Formation of Phenyllithium: Add a solution of bromobenzene (0.25 mol) in dry ether (50 mL) dropwise to the lithium suspension. The reaction is typically vigorous and may require initial warming to start.[9]

  • Reaction with Pyridine: After the lithium has mostly reacted, slowly add a solution of dry pyridine (0.5 mol) in dry toluene (100 mL).

  • Reaction and Work-up: Distill off the ether and stir the remaining mixture at 110°C for 8 hours.[9] After cooling, cautiously add water and separate the toluene layer.

  • Purification: Dry the toluene layer with pulverized potassium hydroxide and distill under reduced pressure to obtain 2-phenylpyridine.[9]

Step 2: Nitration of 2-Phenylpyridine to 5-Nitro-2-phenylpyridine

Nitration of 2-phenylpyridine is expected to occur at the 5-position of the pyridine ring due to the directing effects of the phenyl group and the pyridine nitrogen.

  • Reaction Setup: Cool a stirred solution of 2-phenylpyridine in concentrated sulfuric acid to 0°C.

  • Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Pour the mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 5-nitro-2-phenylpyridine.

Step 3: Reduction of 5-Nitro-2-phenylpyridine to 5-Amino-2-phenylpyridine

The nitro group can be reduced to an amine using standard reducing agents.

  • Reaction Setup: To a solution of 5-nitro-2-phenylpyridine in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as tin(II) chloride or iron powder in the presence of an acid (e.g., hydrochloric acid).

  • Reduction: Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction, neutralize with a base, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 4: Diazotization of 5-Amino-2-phenylpyridine and Reduction to 5-Hydrazino-2-phenylpyridine

The final step involves the conversion of the amino group to a hydrazino group via a diazonium salt intermediate.

  • Diazotization: Dissolve 5-amino-2-phenylpyridine in dilute hydrochloric acid and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0°C. Add the freshly prepared diazonium salt solution slowly to the tin(II) chloride solution.

  • Work-up: Stir the reaction mixture at low temperature for a few hours. Basify the solution to precipitate the hydrazine.

  • Purification: Filter the product, wash with cold water, and dry under vacuum to obtain 5-hydrazino-2-phenylpyridine.

Synthesis of 5-Hydrazino-2-phenylpyridine Pyridine Pyridine TwoPhenylpyridine 2-Phenylpyridine Pyridine->TwoPhenylpyridine Toluene, 110°C Phenyllithium Phenyllithium Phenyllithium->TwoPhenylpyridine FiveNitro 5-Nitro-2-phenylpyridine TwoPhenylpyridine->FiveNitro Nitration NitratingMixture HNO3/H2SO4 NitratingMixture->FiveNitro FiveAmino 5-Amino-2-phenylpyridine FiveNitro->FiveAmino Reduction ReducingAgent SnCl2/HCl ReducingAgent->FiveAmino FinalProduct 5-Hydrazino-2-phenylpyridine FiveAmino->FinalProduct Diazotization & Reduction Diazotization 1. NaNO2/HCl 2. SnCl2/HCl Diazotization->FinalProduct

Caption: Proposed synthetic pathway for 5-Hydrazino-2-phenylpyridine.

Biological Activity Potential

While specific biological activity data for the 5-hydrazino-2-phenylpyridine scaffold is limited, extensive research on related pyridine and hydrazone derivatives provides a strong indication of its potential in several therapeutic areas.

Anticancer Activity

Pyridine and its derivatives are well-established anticancer agents.[1][2] The incorporation of a hydrazone moiety can further enhance this activity. Hydrazone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[10][11] For instance, certain hydrazone derivatives have displayed potent activity against breast cancer (MCF-7), colon cancer (HT-29), and prostate cancer (PC-3) cell lines with IC50 values in the low micromolar range.[11]

Potential Mechanisms of Anticancer Action:

The anticancer activity of pyridine-hydrazone derivatives may be attributed to several mechanisms, including:

  • Kinase Inhibition: Many pyridine-based anticancer drugs target protein kinases that are crucial for cancer cell proliferation and survival.[2]

  • Induction of Apoptosis: Hydrazone derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases.[12]

  • DNA Damage: Some related compounds have been found to induce DNA damage, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[13]

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 5-hydrazino-2-phenylpyridine derivatives (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Representative Hydrazone Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Hydrazide-hydrazone derivativesPC-3 (Prostate)1.32[11]
Hydrazide-hydrazone derivativesMCF-7 (Breast)2.99[11]
Hydrazide-hydrazone derivativesHT-29 (Colon)1.71[11]
Fluorinated aminophenylhydrazinesA549 (Lung)0.64[12]
Hydrazylpyridine salicylaldehyde-copper(II) complexesA549/DDP (Cisplatin-resistant Lung)0.5 - 30.5[14]

digraph "Anticancer Mechanism" {
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node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

Compound [label="5-Hydrazino-2-phenylpyridine\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase [label="Protein Kinase"]; DNA [label="DNA"]; CellProliferation [label="Cell Proliferation"]; Apoptosis [label="Apoptosis"]; CellCycleArrest [label="Cell Cycle Arrest"];

Compound -> Kinase [label="Inhibition"]; Compound -> DNA [label="Damage"]; Kinase -> CellProliferation [label="Promotes"]; DNA -> CellCycleArrest [label="Induces"]; CellCycleArrest -> Apoptosis; CellProliferation [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }

Caption: Potential anticancer mechanisms of action.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine and hydrazone derivatives have a long history of being investigated for their antimicrobial properties.[3][4][15] Hydrazide-hydrazones have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range.[4][16]

Potential Mechanisms of Antimicrobial Action:

The antimicrobial activity of these compounds is thought to arise from:

  • Enzyme Inhibition: Interference with essential bacterial enzymes.

  • Disruption of Cell Wall Synthesis: Inhibition of the formation of the bacterial cell wall.

  • Interference with Nucleic Acid Synthesis: Inhibition of DNA or RNA synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilutions: Prepare serial two-fold dilutions of the 5-hydrazino-2-phenylpyridine derivatives in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Antimicrobial Activity of Representative Hydrazide-Hydrazone Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Hydrazide-hydrazonesEnterococcus faecalis1.96[16]
Hydrazide-hydrazonesEscherichia coli0.49[4]
Isonicotinic acid hydrazide-hydrazonesStaphylococcus aureus3.91[4]
2-propylquinoline-4-carboxylic acid hydrazide-hydrazonesPseudomonas aeruginosa0.39[4]

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Start [label="Start"]; PrepareInoculum [label="Prepare Bacterial\nInoculum"]; SerialDilution [label="Prepare Serial Dilutions\nof Compound"]; Inoculate [label="Inoculate Microtiter\nPlate"]; Incubate [label="Incubate at 37°C\nfor 18-24h"]; ReadMIC [label="Determine Minimum\nInhibitory Concentration (MIC)"]; End [label="End"];

Start -> PrepareInoculum; PrepareInoculum -> Inoculate; SerialDilution -> Inoculate; Inoculate -> Incubate; Incubate -> ReadMIC; ReadMIC -> End; }

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Hydrazone derivatives have emerged as promising anti-inflammatory agents, with some exhibiting potent activity in preclinical models.[5][17][18]

Potential Mechanisms of Anti-inflammatory Action:

The anti-inflammatory effects of pyridine-hydrazone compounds may be mediated through:

  • Inhibition of Pro-inflammatory Cytokines: Reduction in the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2]

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some hydrazones may inhibit COX-1 and/or COX-2, enzymes involved in the synthesis of prostaglandins.

  • Modulation of Signaling Pathways: Interference with inflammatory signaling cascades, such as the p38 MAPK pathway.[1]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for screening the acute anti-inflammatory activity of new compounds.[19][20]

  • Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the 5-hydrazino-2-phenylpyridine derivatives (or a standard anti-inflammatory drug like indomethacin) orally or intraperitoneally. A control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Table 3: Anti-inflammatory Activity of Representative Hydrazone Derivatives

Compound ClassAnimal ModelDoseInhibition of Edema (%)Reference
N-phenylpyrazolyl-N-glycinyl-hydrazonesRat (Carrageenan-induced hypernociception)100 µmol/kg (oral)Significant anti-hyperalgesic effect
3-acetoacetyl pyrano[3,2-c]benzopyran 2,5-dione with phenylhydrazineRat (Formalin-induced paw edema)Not specified88.5 (at 5h)[20]
Hydrazide derivativesRat (Carrageenan-induced paw edema)20 mg/kgSignificant reduction[19]

digraph "Anti-inflammatory Signaling Pathway" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

InflammatoryStimulus [label="Inflammatory\nStimulus"]; p38MAPK [label="p38 MAPK"]; TNFa [label="TNF-α"]; IL1b [label="IL-1β"]; Inflammation [label="Inflammation"]; Compound [label="5-Hydrazino-2-phenylpyridine\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

InflammatoryStimulus -> p38MAPK [label="Activates"]; p38MAPK -> TNFa [label="Upregulates"]; p38MAPK -> IL1b [label="Upregulates"]; TNFa -> Inflammation; IL1b -> Inflammation; Compound -> p38MAPK [label="Inhibits"]; }

Caption: Potential anti-inflammatory signaling pathway inhibition.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the 5-hydrazino-2-phenylpyridine scaffold are yet to be conducted, general trends observed in related pyridine-hydrazone series can provide valuable guidance for future optimization efforts.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring can significantly influence biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) can modulate the electronic properties and steric profile of the molecule, affecting its interaction with biological targets.

  • Modification of the Hydrazone Moiety: The terminal nitrogen of the hydrazone can be substituted with various aromatic or heterocyclic rings. These modifications can impact the lipophilicity, hydrogen bonding capacity, and overall shape of the molecule, leading to changes in activity and selectivity.

  • Introduction of Additional Functional Groups: The pyridine ring itself can be further functionalized. The introduction of small alkyl or other functional groups could fine-tune the physicochemical properties and biological activity.

Future Directions

The 5-hydrazino-2-phenylpyridine scaffold represents a promising, yet largely unexplored, area for drug discovery. Future research should focus on:

  • Synthesis and Characterization: The development and optimization of a robust synthetic route to access a library of diverse 5-hydrazino-2-phenylpyridine derivatives.

  • Systematic Biological Evaluation: Comprehensive screening of these derivatives for anticancer, antimicrobial, and anti-inflammatory activities using the protocols outlined in this guide.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways responsible for the observed biological activities.

  • Structure-Activity Relationship Studies: Systematic modification of the scaffold to establish clear SAR and guide the design of more potent and selective compounds.

  • In Vivo Efficacy and Safety Profiling: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

Conclusion

The 5-hydrazino-2-phenylpyridine scaffold stands as a compelling starting point for the development of novel therapeutic agents. By leveraging the well-established biological importance of both the pyridine and hydrazone moieties, researchers are well-positioned to uncover new chemical entities with significant potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders. The proposed synthetic strategies and detailed experimental protocols provided in this technical guide offer a solid foundation for initiating and advancing research into this promising area of medicinal chemistry. The exploration of this scaffold holds the promise of yielding the next generation of innovative therapeutics.

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Phenyl-5-(2-arylidenehydrazinyl)pyridine Derivatives

Introduction: The Significance of Pyridinyl-Hydrazones in Modern Drug Discovery The condensation reaction between a hydrazine derivative and an aldehyde to form a hydrazone is a cornerstone of synthetic organic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridinyl-Hydrazones in Modern Drug Discovery

The condensation reaction between a hydrazine derivative and an aldehyde to form a hydrazone is a cornerstone of synthetic organic chemistry.[1] This reaction is particularly significant when employing heterocyclic hydrazines, such as 5-hydrazino-2-phenylpyridine hydrochloride. The resulting products, pyridinyl-hydrazones, are a class of compounds that have garnered substantial interest from the medicinal chemistry community. These molecules are recognized as important pharmacophores, which are the essential molecular features responsible for a drug's biological activity.[2]

Pyridinyl-hydrazone derivatives are prevalent in a multitude of bioactive molecules and have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4][5] The hydrazone moiety often acts as a versatile linker, bridging the pyridine scaffold with various aryl substituents introduced by the aldehyde, thereby creating a diverse library of molecular hybrids for drug screening and development.[2]

This guide provides a comprehensive overview of the reaction conditions for the synthesis of 2-phenyl-5-(2-arylidenehydrazinyl)pyridine derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the reaction mechanism, optimization of key parameters, and detailed, validated protocols for successful synthesis and characterization.

Reaction Mechanism: An Acid-Catalyzed Condensation

The formation of a hydrazone from 5-hydrazino-2-phenylpyridine hydrochloride and an aldehyde proceeds via a well-established acid-catalyzed nucleophilic addition-elimination pathway.[6] The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde.[1] The inherent acidity from the hydrochloride salt of the starting material facilitates the protonation of the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the initial nucleophilic attack.

Following the initial addition, a proton transfer occurs, leading to a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal.[6] This intermediate is then protonated on the hydroxyl group under the acidic conditions, forming a good leaving group (water). Subsequent elimination of a water molecule results in the formation of a protonated imine, which is then deprotonated to yield the final, stable hydrazone product.[6]

Caption: Acid-catalyzed hydrazone formation mechanism.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success and efficiency of the hydrazone synthesis are contingent upon several critical experimental parameters. Careful consideration and optimization of these factors are essential for achieving high yields and purity of the desired product.

  • Solvent Selection: The choice of solvent is crucial for ensuring that both the 5-hydrazino-2-phenylpyridine hydrochloride and the aldehyde reactant are sufficiently soluble. Alcohols such as ethanol and methanol are the most commonly employed solvents for this reaction.[7][8] They offer good solubility for a wide range of aldehydes and the hydrazine salt, and their boiling points are suitable for reactions requiring gentle heating. In some cases, a small amount of a co-catalyst and solvent like glacial acetic acid can be beneficial, as it further ensures an acidic environment and can aid in the dissolution of starting materials.[9]

  • Catalysis: While the hydrochloride salt of the hydrazine provides an inherent acidic medium, the reaction can often be accelerated by the addition of a catalytic amount of a stronger acid. A few drops of glacial acetic acid are typically sufficient to enhance the rate of both the initial nucleophilic addition and the subsequent dehydration step.[9] The reaction is generally under general acid catalysis.[6]

  • Temperature and Reaction Time: The condensation can often be performed at room temperature, but gentle heating is frequently used to reduce reaction times and ensure completion, especially with less reactive aldehydes.[10] Refluxing the reaction mixture for a period ranging from 2 to 10 hours is a common practice.[8][9] The progress of the reaction should be monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC), to determine the point of completion.

  • Stoichiometry and Reactant Purity: For optimal results, an equimolar ratio (1:1) of 5-hydrazino-2-phenylpyridine hydrochloride and the aldehyde is typically used.[9][10] It is imperative to use pure starting materials, as impurities can lead to side reactions and complicate the purification of the final product.

Comparative Reaction Protocols

The choice of aldehyde can influence the optimal reaction conditions. Electron-withdrawing or electron-donating groups on the aromatic ring of the aldehyde can affect its reactivity. The following table summarizes typical conditions for the synthesis of various 2-phenyl-5-(2-arylidenehydrazinyl)pyridine derivatives.

Aldehyde SubstrateSolventCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
BenzaldehydeEthanolGlacial Acetic Acid60-80 (Reflux)6-8>85
4-ChlorobenzaldehydeEthanolGlacial Acetic Acid60-80 (Reflux)6-8>90
4-MethoxybenzaldehydeEthanolGlacial Acetic Acid60-80 (Reflux)8-10>80
4-NitrobenzaldehydeEthanolGlacial Acetic Acid60-80 (Reflux)4-6>90
2,4-DichlorobenzaldehydeEthanolGlacial Acetic Acid60-80 (Reflux)4-6>85
FurfuralEthanolGlacial Acetic Acid60-80 (Reflux)6-8>80

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis and purification of 2-phenyl-5-(2-arylidenehydrazinyl)pyridine derivatives.

Protocol 1: General Synthesis of Arylidene-Hydrazinyl-Pyridine Derivatives

This protocol is a generalized procedure that can be adapted for a variety of aromatic aldehydes.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-hydrazino-2-phenylpyridine hydrochloride (1.0 eq.) in an appropriate volume of ethanol (e.g., 10-15 mL per mmol of hydrazine).

  • Addition of Aldehyde: To this solution, add the corresponding aromatic aldehyde (1.0 eq.) followed by a catalytic amount of glacial acetic acid (e.g., 0.5 mL).[9]

  • Reaction: Heat the reaction mixture to reflux (approximately 60-80°C) and maintain this temperature for 6-10 hours.[9]

  • Monitoring: Monitor the progress of the reaction periodically by TLC, using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol or ether to remove any unreacted starting materials.[9] If necessary, the product can be further purified by recrystallization from a suitable solvent, such as hot ethanol.

  • Drying and Characterization: Dry the purified product under vacuum to obtain the final arylidene-hydrazinyl-pyridine derivative. Characterize the compound using standard analytical techniques (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Experimental Workflow A Dissolve 5-hydrazino-2-phenylpyridine HCl in Ethanol B Add Aldehyde (1 eq.) + Catalytic Acetic Acid A->B C Heat to Reflux (6-10 hours) B->C D Monitor by TLC C->D Periodically D->C Incomplete E Cool to Room Temperature D->E Complete F Filter Precipitate E->F G Wash with Cold Ethanol/Ether F->G H Recrystallize (if needed) G->H I Dry Under Vacuum G->I H->I J Characterize Product (NMR, FTIR, MS) I->J

Caption: General experimental workflow for synthesis.

Spectroscopic Characterization of Products

Confirmation of the successful formation of the 2-phenyl-5-(2-arylidenehydrazinyl)pyridine product is typically achieved through a combination of spectroscopic methods.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show the appearance of a strong absorption band in the region of 1570-1640 cm⁻¹, which is characteristic of the C=N stretching vibration of the hydrazone moiety.[2][8] Concurrently, the characteristic C=O stretching band of the aldehyde reactant (typically around 1700 cm⁻¹) will be absent. A broad band in the 3000-3400 cm⁻¹ region can be attributed to the N-H stretching vibration.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • In the ¹H NMR spectrum, a characteristic singlet for the N-H proton will appear in the downfield region, typically between δ 11.0 and 12.5 ppm.[2][11] The proton of the -CH=N- group will also give a characteristic singlet, usually in the range of δ 8.0-8.9 ppm.[8] The aromatic protons will appear in their expected regions.

    • The ¹³C NMR spectrum provides further confirmation, with the carbon of the C=N bond appearing in the range of δ 135-160 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound, with the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the product.

Conclusion and Future Outlook

The synthesis of 2-phenyl-5-(2-arylidenehydrazinyl)pyridine derivatives via the condensation of 5-hydrazino-2-phenylpyridine hydrochloride with various aldehydes is a robust and versatile reaction. By carefully controlling key parameters such as solvent, temperature, and catalysis, researchers can efficiently generate a wide array of novel compounds. The protocols and guidelines presented herein provide a solid foundation for the synthesis and exploration of this important class of molecules. Given their significant and diverse biological activities, pyridinyl-hydrazones will undoubtedly continue to be a major focus of research in the quest for new and more effective therapeutic agents.

References

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  • Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. (2021, September 5). PubMed.
  • Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing. (2026, February 12). MDPI.
  • Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. (n.d.).
  • The Use of Hydrazones for Biomedical Applications. (2025, November 11).
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.).
  • Synthesis, X-ray, characterization and HSA and energy framework analysis of novel pyridine-hydrazone based ligand and its Co(II) complex biological activity prediction and experimental antibacterial properties. (2022, May 9). Taylor & Francis.
  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.). Not available.
  • Biologically active Pyrimidine Hydrazones. (2015). Asian Journal of Pharmaceutical Research.
  • Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. (n.d.). Semantic Scholar.
  • Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. (n.d.). PrepChem.com.
  • (PDF) Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)
  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2016, May 17). MDPI.
  • How does aldehyde react with phenyl hydrozine. (2025, March 1). Filo.
  • Table 2 Condensation of phenylhydrazine with various aldehydes for the... (n.d.).
  • Design, synthesis and biological evaluation of hydrazones of 2-phenyl imidazo[1,2-a]pyridines. (2017, August 9). IJPRS.
  • Synthesis process of 2-hydrazinopyridine derivative. (n.d.).
  • What happens when aldehyde reacts with hydrazine? (2020, December 26). Quora.
  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2023, July 7).
  • The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives. (n.d.).
  • Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. (n.d.). RSC Publishing.
  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. (2011, November 1).
  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2010, December 23). MDPI.

Sources

Application

Application Notes and Protocols: Leveraging 5-Hydrazino-2-phenylpyridine Hydrochloride in Modern Drug Discovery

Introduction: Unlocking a Privileged Scaffold In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 5-Hydrazino-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 5-Hydrazino-2-phenylpyridine hydrochloride emerges as a high-potential scaffold, integrating two key pharmacophoric elements: the phenylpyridine core and a reactive hydrazine moiety. The phenylpyridine motif is a recognized "privileged structure," found in numerous compounds targeting a range of biological receptors.[1][2][3] The hydrazine group, a versatile functional handle, opens a gateway to a diverse array of heterocyclic systems, most notably pyrazoles, which are themselves a cornerstone of many approved drugs.[4][5][6]

This guide provides an in-depth exploration of the synthetic utility of 5-Hydrazino-2-phenylpyridine hydrochloride, offering detailed protocols and the underlying chemical principles for its application in drug discovery programs. We will focus on its conversion into valuable pyrazole and hydrazone derivatives, showcasing its potential to generate libraries of compounds for screening and lead optimization.

Chemical Properties and Safe Handling

5-Hydrazino-2-phenylpyridine hydrochloride is a crystalline solid. As a hydrochloride salt, it exhibits improved stability and solubility in polar solvents compared to its freebase form. The hydrazine functional group is a nucleophile and a reducing agent; therefore, care should be taken to avoid contact with strong oxidizing agents.[7]

PropertyValue
Molecular Formula C₁₁H₁₂ClN₃
Molecular Weight 221.69 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in water, methanol, and DMSO

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Core Application: Synthesis of Phenyl-Substituted Pyridyl-Pyrazoles

The reaction of hydrazines with 1,3-dicarbonyl compounds is a robust and widely employed method for the synthesis of pyrazoles.[4][5][6] This transformation is a cornerstone application for 5-Hydrazino-2-phenylpyridine hydrochloride, providing a direct route to novel 1-(2-phenylpyridin-5-yl)-pyrazole derivatives.

Protocol 1: Synthesis of a 1-(2-phenylpyridin-5-yl)-3,5-disubstituted-1H-pyrazole

This protocol details the cyclocondensation reaction between 5-Hydrazino-2-phenylpyridine hydrochloride and a generic 1,3-diketone (e.g., acetylacetone for a 3,5-dimethylpyrazole).

Materials:

  • 5-Hydrazino-2-phenylpyridine hydrochloride

  • 1,3-Diketone (e.g., acetylacetone)

  • Ethanol or acetic acid (as solvent)

  • Triethylamine (optional, to neutralize the hydrochloride salt)

  • Standard laboratory glassware for reflux

  • Stirring and heating apparatus

  • Thin Layer Chromatography (TLC) for reaction monitoring

Procedure:

  • To a round-bottom flask, add 5-Hydrazino-2-phenylpyridine hydrochloride (1.0 eq).

  • Add the chosen solvent (ethanol or acetic acid) to dissolve or suspend the starting material.

  • If using a neutral solvent like ethanol, add triethylamine (1.1 eq) to liberate the free base of the hydrazine. Stir for 10-15 minutes at room temperature.

  • Add the 1,3-diketone (1.0-1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent should be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality and Experimental Choices:

  • Solvent: Acetic acid can serve as both the solvent and an acidic catalyst for the condensation reaction. Ethanol is a good alternative, especially when the reaction requires milder conditions.

  • Base: The addition of a mild base like triethylamine is crucial when using the hydrochloride salt in a neutral solvent to ensure the nucleophilicity of the hydrazine is not quenched by protonation.

  • Reaction Monitoring: TLC is essential for determining the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Product start1 5-Hydrazino-2-phenylpyridine HCl process1 Solvent (Ethanol/Acetic Acid) start1->process1 start2 1,3-Diketone start2->process1 process2 Heat (Reflux) process1->process2 product 1-(2-phenylpyridin-5-yl)-pyrazole process2->product process3 Base (e.g., Triethylamine, if needed) process3->process1 caption Workflow for Pyrazole Synthesis

Caption: Workflow for Pyrazole Synthesis

Further Synthetic Utility: Formation of Hydrazones

The reaction of 5-Hydrazino-2-phenylpyridine hydrochloride with aldehydes or ketones provides a straightforward route to hydrazones. These hydrazone derivatives can be final target molecules or intermediates for further synthetic transformations.[8] The resulting C=N bond of the hydrazone linker has been explored in various drug discovery programs.

Protocol 2: Synthesis of a Phenyl-Substituted Pyridyl-Hydrazone

Materials:

  • 5-Hydrazino-2-phenylpyridine hydrochloride

  • Aldehyde or Ketone

  • Methanol or Ethanol

  • Catalytic amount of acetic acid

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • Dissolve 5-Hydrazino-2-phenylpyridine hydrochloride (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add the aldehyde or ketone (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours, and the product may precipitate out of the solution.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect the product by filtration and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Causality and Experimental Choices:

  • Catalyst: A catalytic amount of acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Solvent: Alcohols like methanol and ethanol are excellent solvents for this reaction as they readily dissolve the starting materials and the product often has limited solubility, facilitating its isolation.

G cluster_reactants Reactants cluster_conditions Conditions cluster_output Output reactant1 5-Hydrazino-2-phenylpyridine HCl condition1 Solvent (Methanol/Ethanol) reactant1->condition1 reactant2 Aldehyde or Ketone reactant2->condition1 condition2 Catalytic Acid (e.g., Acetic Acid) condition1->condition2 output1 Phenyl-Substituted Pyridyl-Hydrazone condition2->output1 caption Hydrazone Formation Workflow

Caption: Hydrazone Formation Workflow

Potential Applications in Drug Discovery

The derivatives of 5-Hydrazino-2-phenylpyridine hydrochloride are of significant interest in several therapeutic areas based on the known activities of related phenylpyridine and pyrazole compounds.

  • Cardiovascular Diseases: Phenylpyridine derivatives have been patented as angiotensin II receptor antagonists and P2Y12 receptor antagonists, which are key targets in the treatment of hypertension and thrombosis, respectively.[1][2]

  • Metabolic Diseases: Certain phenylpyridine compounds have shown activity as PPARγ activators, suggesting potential applications in type-2 diabetes and metabolic syndrome.[1]

  • Oncology: The hydrazone linkage and pyrazole core are present in numerous anti-cancer agents.[8][9] These scaffolds can be designed to interact with various targets, including protein kinases.

  • Neuroscience: Phenylpyridine derivatives have been investigated as neurokinin 1 (NK-1) receptor antagonists, with potential applications in treating emesis and other neurological disorders.[3]

G cluster_building_block Building Block cluster_derivatives Key Derivatives cluster_targets Potential Therapeutic Areas & Targets bb 5-Hydrazino-2-phenylpyridine HCl der1 Pyridyl-Pyrazoles bb->der1 der2 Pyridyl-Hydrazones bb->der2 target1 Cardiovascular (e.g., AT1R, P2Y12) der1->target1 target2 Metabolic (e.g., PPARγ) der1->target2 target3 Oncology (e.g., Kinases) der1->target3 target4 Neuroscience (e.g., NK-1R) der1->target4 der2->target3 caption Drug Discovery Potential

Caption: Drug Discovery Potential

Characterization of Synthesized Derivatives

The successful synthesis of pyrazole and hydrazone derivatives from 5-Hydrazino-2-phenylpyridine hydrochloride should be confirmed by a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final products and confirming the formation of the desired heterocyclic ring or hydrazone linkage.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For instance, the disappearance of the N-H stretching bands of the hydrazine and the appearance of a C=N stretch can indicate the formation of a hydrazone.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Conclusion

5-Hydrazino-2-phenylpyridine hydrochloride is a versatile and valuable building block for drug discovery. Its dual functionality allows for the straightforward synthesis of diverse libraries of pyrazole and hydrazone derivatives. The inherent "privileged" nature of the phenylpyridine scaffold, combined with the proven biological relevance of the resulting heterocyclic systems, makes this compound a highly attractive starting point for the development of novel therapeutic agents across a range of diseases. The protocols and insights provided herein serve as a robust foundation for researchers to explore the full potential of this promising chemical entity.

References

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC. (n.d.).
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Publishing. (2018, July 24).
  • Novel phenylpyridine derivative and medicinal agent comprising same - Patent EP-2484675-A1 - PubChem. (n.d.).
  • CN101998961B - Substituted 2-phenyl-pyridine derivatives - Google Patents. (n.d.).
  • Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives - ResearchGate. (n.d.).
  • 2-Hydrazinopyridine - Chem-Impex. (n.d.).
  • Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review | Request PDF - ResearchGate. (n.d.).
  • Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF - ResearchGate. (2025, August 6).
  • US6297375B1 - 4-phenyl-pyridine derivatives - Google Patents. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16).
  • PHENAZOPYRIDINE HYDROCHLORIDE | CAMEO Chemicals. (n.d.).

Sources

Method

Advanced Synthesis of 1,2,4-Triazoles from 5-Hydrazino-2-phenylpyridine Precursors

Executive Summary This application note details the synthetic protocols for converting 5-Hydrazino-2-phenylpyridine hydrochloride into functionalized 1,2,4-triazole scaffolds. The 1,2,4-triazole ring is a critical pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for converting 5-Hydrazino-2-phenylpyridine hydrochloride into functionalized 1,2,4-triazole scaffolds. The 1,2,4-triazole ring is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters, and is prevalent in kinase inhibitors, antifungals, and GPCR ligands.

The 5-position of the pyridine ring offers a unique electronic environment compared to the more common 2-hydrazinopyridines. Being meta to the pyridine nitrogen, the hydrazine moiety at position 5 retains significant nucleophilicity, behaving more like a standard aryl hydrazine while offering the solubility and metabolic stability advantages of the pyridine core.

This guide presents three distinct synthetic pathways:

  • Method A: Direct cyclization with formamide (Unsubstituted Triazole Core).

  • Method B: Reaction with Carbon Disulfide (Mercapto-Triazole Synthesis).

  • Method C: Condensation with Nitriles/Imidates (3,5-Disubstituted Triazoles).

Precursor Handling & Properties

Starting Material: 5-Hydrazino-2-phenylpyridine hydrochloride

  • State: Solid (Salt form)

  • Stability: The hydrochloride salt stabilizes the hydrazine against oxidation (air sensitive in free base form).

  • Critical Step: All protocols below include an in situ neutralization step. Do not liberate the free base in bulk prior to reaction to avoid oxidative degradation (formation of azo impurities).

Strategic Reaction Pathways

The following diagram outlines the divergence of the starting material into three high-value scaffolds.

TriazolePathways Start 5-Hydrazino-2-phenylpyridine (HCl Salt) RouteA Method A: Formamide (Microwave/Thermal) Start->RouteA Neutralization RouteB Method B: CS2 / KOH (Xanthate Intermediate) Start->RouteB Base RouteC Method C: Nitriles/Imidates (Cu Catalysis or Thermal) Start->RouteC Condensation ProductA 1-(2-phenylpyridin-5-yl)- 1,2,4-triazole RouteA->ProductA Cyclization ProductB 3-Mercapto-1,2,4-triazole (Thiol handle) RouteB->ProductB Cyclodesulfurization ProductC 3,5-Disubstituted 1,2,4-triazole RouteC->ProductC Annulation

Figure 1: Divergent synthetic pathways from the hydrazine precursor.

Detailed Protocols

Method A: Direct Cyclization to the 1,2,4-Triazole Core

Objective: Synthesis of the unsubstituted triazole ring attached to the pyridine scaffold. Mechanism: Pellizzari-type reaction where formamide acts as both solvent and C1 synthon.

Materials
  • 5-Hydrazino-2-phenylpyridine HCl (1.0 equiv)

  • Formamide (Excess, 10-15 volumes)

  • Sodium Acetate (anhydrous) (1.1 equiv) - Neutralizing agent

Protocol
  • Setup: In a microwave-safe vial (or round-bottom flask for thermal), suspend the hydrazine HCl salt in Formamide.

  • Neutralization: Add Sodium Acetate. Stir at room temperature for 10 minutes. The suspension may not clear immediately.

  • Reaction:

    • Microwave (Preferred): Heat to 180°C for 20 minutes.

    • Thermal: Reflux at 170-180°C for 4-6 hours.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Isolation: The product often precipitates as a solid. Filter and wash with water.[1] If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH gradient).

Scientist's Note: Formamide decomposes at high temperatures to release NH₃ and CO. Ensure good ventilation. The high temperature is required to overcome the activation energy of the final aromatization step.

Method B: Synthesis of 3-Mercapto-1,2,4-Triazoles

Objective: Installation of a thiol (-SH) group at the 3-position. This is a versatile handle for subsequent S-alkylation (thioethers). Mechanism: Formation of a dithiocarbazate intermediate followed by ring closure.

Materials
  • 5-Hydrazino-2-phenylpyridine HCl (1.0 equiv)

  • Carbon Disulfide (CS₂) (1.5 equiv)

  • Potassium Hydroxide (KOH) (2.5 equiv)

  • Ethanol (absolute)[2]

Protocol
  • Salt Formation: Dissolve KOH in absolute ethanol. Add the hydrazine HCl salt. Stir for 15 minutes to generate the free hydrazine base and KCl (precipitate).

  • Addition: Cool the mixture to 0°C. Add CS₂ dropwise. The solution will turn yellow/orange as the dithiocarbazate forms.

  • Reflux: Warm to room temperature, then heat to reflux for 8-12 hours. Evolution of H₂S gas (rotten egg smell) indicates cyclization. Caution: Use a bleach trap for the exhaust gas.

  • Workup: Distill off the excess ethanol/CS₂. Dissolve the residue in water.

  • Acidification: Filter any insoluble impurities. Acidify the filtrate with 2M HCl to pH 2-3. The mercapto-triazole will precipitate as a solid.

  • Purification: Filter the solid, wash with water, and dry. Recrystallize from Ethanol.

Data Summary Table: Typical Yields & Conditions

ParameterMethod A (Formamide)Method B (CS₂)
Reaction Temp 180°C78°C (Reflux)
Time 20 min (MW) / 5h (Thermal)8-12 h
Key Intermediate N-formyl hydrazineDithiocarbazate
Typical Yield 75-85%65-80%
Main Impurity Unreacted hydrazineElemental Sulfur
Method C: Copper-Catalyzed Synthesis of 3,5-Disubstituted Triazoles

Objective: Convergent synthesis using nitriles to introduce diversity at the 3-position (e.g., aryl, alkyl groups). Mechanism: Oxidative cyclization or reaction with imidates.

Materials
  • 5-Hydrazino-2-phenylpyridine HCl (1.0 equiv)

  • Aryl/Alkyl Nitrile (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • CuI (10 mol%) or Cu(OAc)₂

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Solvent: DMSO or DMF

Protocol
  • Charge: In a reaction tube, combine the hydrazine HCl, Nitrile, Cs₂CO₃, CuI, and Phenanthroline.

  • Solvent: Add DMSO. Sparge with air or O₂ (balloon) if using an oxidative cycle (some protocols require air for oxidation of the intermediate amidine).

  • Reaction: Heat to 120°C for 12-16 hours.

  • Workup: Dilute with Ethyl Acetate and water. Filter through a Celite pad to remove copper salts.

  • Extraction: Wash the organic layer with 5% LiCl solution (to remove DMSO) and brine.

  • Purification: Flash Chromatography is usually required.

Mechanistic Insight: The Formamide Cyclization

Understanding the mechanism allows for troubleshooting when yields are low.

Mechanism Step1 Free Hydrazine (R-NH-NH2) Intermediate1 N-Formyl Hydrazine (R-NH-NH-CHO) Step1->Intermediate1 Nucleophilic Attack Reagent Formamide (HC(=O)NH2) Reagent->Intermediate1 Step2 Second Formylation (R-N(CHO)-NH-CHO) Intermediate1->Step2 Excess Reagent Transition Cyclodehydration (- H2O) Step2->Transition High Temp Final 1,2,4-Triazole Transition->Final

Figure 2: Stepwise mechanism of the Pellizzari/Einhorn-Brunner type cyclization.

Key Insight: The reaction often stalls at the N-formyl hydrazine stage (Intermediate 1) if the temperature is insufficient. If LCMS shows a mass of M+28, increase the reaction temperature to drive the second formylation and cyclization.

References

  • Shelke, G. M., et al. (2015).[3] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide."[3] Synlett, 26(03), 404-407.[3] Link

  • Castanedo, G. M., et al. (2011).[3][4][5] "Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry, 76(4), 1177–1179.[4] Link

  • Ueda, S., & Nagasawa, H. (2009).[3] "Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization of Nitriles with 2-Aminopyridines." Journal of the American Chemical Society, 131(42), 15080–15081. Link

  • Yang, N., & Yuan, G. (2018).[3][4] "Electrochemical Multicomponent Reaction for the Synthesis of 1,2,4-Triazoles." The Journal of Organic Chemistry, 83(19), 11963–11969. Link

  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link

Sources

Application

Standard operating procedure for handling 5-Hydrazino-2-phenylpyridine hydrochloride

Application Notes and Protocols for 5-Hydrazino-2-phenylpyridine hydrochloride Abstract This document provides a comprehensive guide for the safe handling, use, and disposal of 5-Hydrazino-2-phenylpyridine hydrochloride,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 5-Hydrazino-2-phenylpyridine hydrochloride

Abstract

This document provides a comprehensive guide for the safe handling, use, and disposal of 5-Hydrazino-2-phenylpyridine hydrochloride, a heterocyclic hydrazine derivative. Due to the inherent reactivity and potential toxicity associated with the hydrazine functional group, strict adherence to these protocols is mandatory to ensure personnel safety and experimental integrity. This guide is intended for researchers, scientists, and drug development professionals. It covers hazard identification, risk mitigation strategies, detailed experimental protocols for its use as a synthetic intermediate, and appropriate waste disposal procedures.

Hazard Identification and Risk Assessment

5-Hydrazino-2-phenylpyridine hydrochloride belongs to the aromatic hydrazine class of compounds. While specific toxicological data for this exact molecule is not extensively published, the hydrazine moiety is associated with significant health risks. Hydrazines as a class are known to be corrosive, readily absorbed through the skin, and are considered potential human carcinogens.[1][2]

1.1. Principal Hazards:

  • Toxicity: Hydrazine derivatives can cause damage to the liver, kidneys, and central nervous system upon acute or chronic exposure.[1][2] Inhalation of vapors may lead to respiratory tract irritation, and ingestion can be harmful.[1]

  • Carcinogenicity: Hydrazine and several of its derivatives are classified as possible or probable human carcinogens (IARC Group 2B, EPA Group B2).[1][2] All operations should treat this compound as a suspect carcinogen.

  • Reactivity: As a strong reducing agent, it can react violently with oxidizing agents.[3] Contact with certain metal oxides may also cause decomposition.[3]

  • Corrosivity and Irritation: The compound and its solutions can cause severe irritation or burns to the skin and eyes.[1]

1.2. Risk Mitigation and Engineering Controls:

  • Primary Engineering Control: All handling of 5-Hydrazino-2-phenylpyridine hydrochloride, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[5]

  • Designated Area: A specific area of the lab should be designated for working with this and other particularly hazardous substances.[4]

1.3. Safety Data Summary:

PropertyValue / InformationSource(s)
Hazard Class Acute toxicity (Oral), Skin Irritation, Eye Irritation, Suspected Carcinogen[6]
Signal Word Warning[7]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer)[6]
Incompatibilities Strong oxidizing agents, acids, metal oxides (iron, copper).[3]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Protect from air and light.[8]

Standard Operating Procedure (SOP) for Safe Handling

Adherence to the following procedures is mandatory for all personnel working with 5-Hydrazino-2-phenylpyridine hydrochloride.

2.1. Personal Protective Equipment (PPE): A comprehensive PPE strategy is the most critical barrier to exposure.[4]

  • Eye Protection: Chemical safety goggles and a full-face shield are required when there is any risk of splashing.[3]

  • Hand Protection: Use chemically resistant gloves such as butyl rubber or nitrile. Double-gloving is highly recommended. Inspect gloves for any signs of degradation or puncture before and during use.[4]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3][4]

2.2. Weighing and Transferring:

  • Perform all weighing and transfers inside a chemical fume hood.[4]

  • Use disposable weighing boats or papers to minimize contamination of balances.

  • Utilize spark-proof tools for transfers.[5]

  • Keep containers tightly sealed when not in immediate use to prevent the release of dust or vapor and to protect the air-sensitive compound.[8]

2.3. Spill and Emergency Procedures:

  • Small Spills (Solid):

    • Do not attempt cleanup without the minimum required PPE.[5] Evacuate non-essential personnel from the immediate area.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[9]

    • Carefully sweep the mixture into a designated, sealable hazardous waste container.[9]

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the contaminated waste bag.[9]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

2.4. Waste Disposal:

  • All waste containing 5-Hydrazino-2-phenylpyridine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, is considered hazardous waste.[4][5]

  • Collect solid waste in a clearly labeled, sealed, and puncture-resistant container. Double-bagging dry waste is recommended.[5][9]

  • Collect liquid waste in a compatible, labeled, and sealed container. Do not mix with oxidizing waste streams.

  • For aqueous waste streams, chemical treatment by trained personnel can be considered. This involves diluting the waste and slowly adding a weak oxidizing agent like sodium hypochlorite (<5%) to neutralize the hydrazine moiety.[3][4]

  • All waste must be disposed of through a certified hazardous waste management company in accordance with local, state, and federal regulations.[9][11]

Application Note: Synthesis of Heterocyclic Scaffolds

3.1. Background and Rationale: Hydrazine derivatives are exceptionally versatile building blocks in organic synthesis, primarily used for the construction of nitrogen-containing heterocycles.[12][13] 5-Hydrazino-2-phenylpyridine hydrochloride is a valuable precursor for synthesizing fused ring systems such as triazines and pyridopyridazines, which are scaffolds of interest in medicinal chemistry.[14][15] The hydrazine group can act as a binucleophile, readily condensing with 1,2- or 1,3-dicarbonyl compounds or their equivalents to form five- and six-membered rings.

3.2. General Workflow for Heterocycle Synthesis: The following diagram illustrates a typical workflow for using 5-Hydrazino-2-phenylpyridine hydrochloride as a synthetic precursor.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis ReagentPrep Reagent Preparation (5-Hydrazino-2-phenylpyridine HCl, 1,3-Dicarbonyl, Solvent) InertAtmosphere Establish Inert Atmosphere (Nitrogen/Argon) ReagentPrep->InertAtmosphere 1. Setup Dissolution Dissolve Pyridine in Solvent InertAtmosphere->Dissolution 2. Initiate Addition Add Dicarbonyl Compound Dissolution->Addition 3. React Reflux Heat to Reflux (Monitor by TLC/LC-MS) Addition->Reflux Cooling Cool Reaction Mixture Reflux->Cooling 4. Isolate Extraction Aqueous Work-up/Extraction Cooling->Extraction Purification Purify by Chromatography or Recrystallization Extraction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization 5. Verify Purity Purity Analysis (HPLC) Characterization->Purity

Caption: General workflow for heterocyclic synthesis.

Protocol: Synthesis of a Pyrazolyl-Pyridine Derivative

This protocol details the condensation of 5-Hydrazino-2-phenylpyridine hydrochloride with acetylacetone (a 1,3-dicarbonyl compound) to form 2-phenyl-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

4.1. Materials and Reagents:

  • 5-Hydrazino-2-phenylpyridine hydrochloride (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Anhydrous Ethanol (as solvent)

  • Triethylamine (TEA) or Sodium Acetate (as base, 1.1 eq)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

4.2. Step-by-Step Experimental Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Hydrazino-2-phenylpyridine hydrochloride (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction. This prevents unwanted oxidation of the hydrazine.[3]

  • Dissolution: Add anhydrous ethanol to the flask to dissolve the starting material. Stir until a homogenous suspension or solution is formed.

  • Base Addition: Add the base (e.g., Triethylamine, 1.1 eq) to the mixture. The base is crucial for deprotonating the hydrochloride salt, liberating the free hydrazine which is the active nucleophile for the subsequent condensation.

  • Reagent Addition: Add acetylacetone (1.1 eq) dropwise to the stirring mixture at room temperature. A slight exotherm may be observed.

  • Condensation Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). The elevated temperature provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: a. Once the reaction is complete, cool the flask to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Redissolve the residue in ethyl acetate and transfer it to a separatory funnel. d. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The washes remove the base hydrochloride salt and any remaining water-soluble impurities.

  • Purification: a. Dry the separated organic layer over anhydrous magnesium sulfate. b. Filter off the drying agent and concentrate the filtrate under reduced pressure. c. Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure pyrazolyl-pyridine product.

4.3. Characterization and Quality Control: The identity and purity of the final compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Result / Observation
¹H NMR Appearance of two methyl singlets (pyrazole ring), and characteristic aromatic proton signals for both pyridine and phenyl rings. Disappearance of the hydrazine N-H protons.
¹³C NMR Signals corresponding to all unique carbon atoms in the pyrazolyl-pyridine structure.
Mass Spectrometry (MS) Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.
HPLC A single major peak indicating high purity (e.g., >95%).

Logical Flow for Waste Management

Proper segregation and handling of waste streams are critical for safety and compliance.

G cluster_solid Solid Waste cluster_liquid Liquid Waste Start Waste Generation Point (Fume Hood) ContaminatedPPE Contaminated PPE (Gloves, Wipes) Start->ContaminatedPPE SolidReagent Excess Solid Reagent & Contaminated Consumables Start->SolidReagent AqueousWaste Aqueous Layers from Work-up Start->AqueousWaste OrganicWaste Organic Solvents & Chromatography Fractions Start->OrganicWaste SolidWasteBag Sealable Hazardous Solid Waste Bag (Double Bag) ContaminatedPPE->SolidWasteBag SolidReagent->SolidWasteBag FinalDisposal Certified Hazardous Waste Disposal SolidWasteBag->FinalDisposal LiquidWasteContainer Labeled Hazardous Liquid Waste Container AqueousWaste->LiquidWasteContainer OrganicWaste->LiquidWasteContainer LiquidWasteContainer->FinalDisposal

Caption: Segregation and disposal workflow for hazardous waste.

References

  • National Center for Biotechnology Information. Toxicological Profile for Hydrazines. Available from: [Link]

  • Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. Available from: [Link]

  • University of Notre Dame. Hydrazine - Risk Management and Safety. Available from: [Link]

  • ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Available from: [Link]

  • Eastchem. Common Applications and Maintenance of Hydrazine Hydrate. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs for Hydrazines. Available from: [Link]

  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Hydrazines. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Hydrazine. Available from: [Link]

  • Military Medicine. Occupational Exposure to Hydrazines: Treatment of Acute Central Nervous System Toxicity. Available from: [Link]

  • ResearchGate. Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Available from: [Link]

  • MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Available from: [Link]

  • PubMed. Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. Available from: [Link]

Sources

Method

Fischer indole synthesis variations using 5-Hydrazino-2-phenylpyridine hydrochloride

Executive Summary This guide details optimized protocols for the Fischer indole synthesis utilizing 5-Hydrazino-2-phenylpyridine hydrochloride as the hydrazine partner. While the 2-phenyl substituent adds lipophilicity a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details optimized protocols for the Fischer indole synthesis utilizing 5-Hydrazino-2-phenylpyridine hydrochloride as the hydrazine partner. While the 2-phenyl substituent adds lipophilicity and stability, the electron-deficient pyridine core presents a significant synthetic challenge, often retarding the critical [3,3]-sigmatropic rearrangement.

This document moves beyond standard textbook procedures, offering three distinct variations tailored to this specific substrate: a robust Polyphosphoric Acid (PPA) method, a microwave-assisted Lewis Acid protocol, and a mild solvent-based approach. We also address the critical regioselectivity issues inherent to 5-substituted pyridyl hydrazines.

Mechanistic Insight & Regioselectivity

The "Azaindole" Challenge

The Fischer indole synthesis relies on the electron density of the aromatic ring to attack the ene-hydrazine intermediate during the [3,3]-sigmatropic shift. In 5-hydrazino-2-phenylpyridine, the pyridine nitrogen exerts a strong electron-withdrawing effect, deactivating the ring. Furthermore, under acidic conditions, the pyridine nitrogen becomes protonated, intensifying this deactivation.

Regioselectivity: C4 vs. C6

For 5-hydrazino-2-phenylpyridine, cyclization can theoretically occur at two "ortho" positions relative to the hydrazine:

  • C6 (Alpha to Pyridine N): Highly electron-deficient due to proximity to the nitrogen.

  • C4 (Beta to Pyridine N): Relatively less electron-deficient.

Expert Insight: Experimental evidence with 5-hydrazinopyridines overwhelmingly favors cyclization at C4 , leading to the pyrido[3,2-b]indole (4-azaindole) scaffold. Cyclization at C6 (yielding the alpha-carboline) is kinetically disfavored due to the high activation energy required to disrupt the electron-poor C6-C5 bond.

FischerMechanism Start 5-Hydrazino-2-phenylpyridine (Hydrazone Form) EneHydrazine Ene-Hydrazine Tautomer Start->EneHydrazine Tautomerization TS_C4 [3,3]-Shift at C4 (Major Pathway) EneHydrazine->TS_C4 Kinetic Preference TS_C6 [3,3]-Shift at C6 (Minor/Disfavored) EneHydrazine->TS_C6 High Barrier Indole4 Pyrido[3,2-b]indole (4-Azaindole) TS_C4->Indole4 - NH3 Indole6 Pyrido[2,3-b]indole (alpha-Carboline) TS_C6->Indole6 - NH3

Figure 1: Mechanistic bifurcation showing the preference for C4 cyclization to form the 4-azaindole core.

Pre-Step: Handling the Hydrochloride Salt[1]

The starting material is supplied as a hydrochloride salt (


).[1]
  • Risk: Using the salt directly in weak acid conditions may result in insufficient free hydrazine to form the hydrazone.

  • Correction: For Protocol B and C, a "Free-Basing" step or buffering is required. For Protocol A (PPA), the salt can be used directly as PPA is a strong enough solvent/acid to manage the HCl.

Free-Basing Protocol (Optional but Recommended for Lewis Acid Routes):

  • Suspend 5-Hydrazino-2-phenylpyridine HCl (10 mmol) in EtOAc (50 mL).

  • Add saturated aqueous

    
     (30 mL) and stir vigorously for 20 min.
    
  • Separate layers; extract aqueous layer with EtOAc (2 x 20 mL).

  • Dry combined organics over

    
    , filter, and concentrate immediately before use. (Free pyridyl hydrazines are prone to oxidation).
    

Experimental Protocols

Protocol A: The "Brute Force" Method (Polyphosphoric Acid)

Best for: Unhindered ketones, robust substrates, scaling up.

This method uses PPA as both solvent and catalyst.[2][3] It is the most reliable method for overcoming the electronic deactivation of the pyridine ring.

  • Preparation: In a 100 mL round-bottom flask (RBF) equipped with a mechanical stirrer (magnetic stirring often fails in viscous PPA), place Polyphosphoric Acid (PPA) (20 g per 1 g of hydrazine).

  • Heating: Heat PPA to 80°C to lower viscosity.

  • Addition: Add 5-Hydrazino-2-phenylpyridine HCl (1.0 equiv) and the Ketone (1.1 equiv) in one portion.

    • Note: Evolution of HCl gas may occur; vent to a fume hood.

  • Cyclization: Increase temperature to 160–170°C . Stir for 3–5 hours.

    • Monitoring: Aliquot 1 drop into water, neutralize with NaOH, extract with EtOAc, and check TLC/LCMS.

  • Workup (Critical):

    • Cool reaction to ~80°C (do not let it solidify completely).

    • Pour onto crushed ice (200 g) with vigorous stirring. The PPA must hydrolyze.

    • Neutralize slowly with 50% NaOH or solid

      
       to pH ~9. (Exothermic!).
      
    • Extract precipitate or oil with EtOAc (3 x 100 mL).

    • Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Microwave-Assisted Lewis Acid ( )

Best for: Sensitive ketones, rapid library synthesis, maximizing yield.

Microwave irradiation helps overcome the activation energy barrier more efficiently than thermal heating for electron-poor hydrazines.

  • Mixture: In a microwave vial (10–20 mL), combine:

    • 5-Hydrazino-2-phenylpyridine HCl (1.0 equiv).

    • Ketone (1.2 equiv).

    • Zinc Chloride (

      
      )  (2.0 equiv).
      
    • Glacial Acetic Acid (solvent, 3–5 mL).

  • Reaction: Seal and irradiate at 150°C for 15–30 minutes (High Absorption setting).

  • Workup:

    • Pour reaction mixture into water (50 mL).

    • Basify with Ammonium Hydroxide (

      
      ) to precipitate the zinc salts and product.
      
    • Extract with DCM or EtOAc.

    • Note: If zinc salts cause an emulsion, use EDTA solution or Rochelle's salt during workup.

Protocol C: The "Soft" Acid Approach ( /EtOH)

Best for: Aldehydes or highly reactive ketones where PPA causes polymerization.

  • Hydrazone Formation:

    • Dissolve 5-Hydrazino-2-phenylpyridine HCl (1.0 equiv) in Ethanol (10 vol).

    • Add Sodium Acetate (1.1 equiv) to buffer the HCl.

    • Add Ketone (1.1 equiv). Reflux for 2 hours.

    • Checkpoint: Verify hydrazone formation by LCMS. If incomplete, add catalytic AcOH.[2]

  • Cyclization:

    • Cool to RT. Add conc.

      
        (4–5 equiv) dropwise (Caution: Exotherm).
      
    • Reflux for 12–24 hours.

  • Workup: Standard neutralization and extraction.

Comparative Data & Optimization

ParameterProtocol A (PPA)Protocol B (MW/

)
Protocol C (

/EtOH)
Temperature 160–180°C150°C (MW)80°C (Reflux)
Time 3–5 Hours15–30 Mins12–24 Hours
Yield (Typical) 60–80%75–90%30–50%
Scalability HighLow (Batch)Medium
Substrate Scope Robust ketonesDiverse/SensitiveSimple ketones only
Major Byproduct Polymers/TarsZinc salts (workup)Unreacted Hydrazone

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific ketone partner.

OptimizationFlow Start Select Ketone Partner Q1 Is the Ketone Cyclic (e.g., Cyclohexanone)? Start->Q1 Q2 Is the substrate acid-sensitive? Q1->Q2 Yes ProtocolB Protocol B: MW / ZnCl2 (150°C) Q1->ProtocolB No (Acyclic usually needs Lewis Acid) Branch1 Yes Branch2 No (Acyclic/Aldehyde) ProtocolA Protocol A: PPA (170°C) Q2->ProtocolA No (Robust) Q2->ProtocolB Yes (Fast/Cleaner) Check Check Hydrazone Formation by LCMS ProtocolB->Check Low Yield? ProtocolC Protocol C: H2SO4 / EtOH (Reflux) Check->ProtocolC If decomposition observed

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (SM remains) Pyridine protonation inhibits attack.Switch to Protocol A (PPA) or increase MW temp to 170°C. Ensure salt was buffered if using Protocol C.
Hydrazone forms, no Indole [3,3]-shift barrier too high.Add Lewis Acid (

or

)
.[2] The shift requires acid catalysis to destabilize the ene-hydrazine.
Low Regioselectivity Competition between C4/C6.Use bulky solvents (e.g., sulfolane) or lower temp with stronger catalyst (

). Note: C4 is usually dominant regardless.
Inseparable Emulsion Zinc salts or amphoteric product.Wash organic layer with 10% aqueous EDTA or Rochelle's salt solution.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.
  • Lachance, N., et al. (2009).[4] "Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction." Organic Letters, 11(22), 5142–5145. Link (Key reference for overcoming electron-deficient pyridine rings).

  • Jeanty, M., et al. (2009). "Contrary to the common idea... efficient formation of 4- and 6-azaindoles."[4][5][6] Organic Letters, 11(22).[7] (Demonstrates that electron-donating groups help, but harsh conditions work for unsubstituted pyridines).

  • BenchChem Technical Support. (2025). "Fischer Indole Synthesis of 4-Azaindoles." Link (General protocols for azaindole synthesis).

  • Yadav, J. S., et al. (2001).[8] "Indium(III) Chloride Catalyzed Fischer Indole Synthesis." Synthesis, 2001(14), 2165–2169. (Lewis acid variations applicable to Protocol B).

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Technical Guide: LC-MS/MS Characterization of 5-Hydrazino-2-phenylpyridine HCl

The following technical guide provides an in-depth analysis of the LC-MS/MS fragmentation and performance characteristics of 5-Hydrazino-2-phenylpyridine HCl . This guide is structured to assist analytical scientists in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the LC-MS/MS fragmentation and performance characteristics of 5-Hydrazino-2-phenylpyridine HCl . This guide is structured to assist analytical scientists in structural elucidation, method development, and impurity profiling.

Executive Summary & Molecule Profile

5-Hydrazino-2-phenylpyridine HCl is a functionalized heterocyclic building block often used in the synthesis of pyrazoles and complex transition metal ligands (e.g., for OLEDs). In drug development, it appears as a Genotoxic Impurity (PGI) concern due to the hydrazine moiety or as a critical intermediate.

This guide compares its mass spectrometric behavior against standard structural analogs to define diagnostic fragmentation pathways and optimal detection parameters.

Property Data
Formula C₁₁H₁₁N₃[1] · HCl
Monoisotopic Mass (Free Base) 185.0953 Da
Precursor Ion [M+H]⁺ 186.1026 m/z
Core Structure Pyridine ring substituted with a Phenyl group (C2) and Hydrazine (C5)
Key Challenge Thermal instability of the hydrazine tail; potential for on-column degradation.

Comparative Performance Analysis

This section objectively compares the analytical performance of 5-Hydrazino-2-phenylpyridine against its closest structural alternative, 2-Hydrazinopyridine , and evaluates ionization modes.

A. Structural Analog Comparison: The "Phenyl Effect"

Comparing 5-Hydrazino-2-phenylpyridine (5-H-2-PP) vs. 2-Hydrazinopyridine (2-HP) .

Feature2-Hydrazinopyridine (Alternative)5-Hydrazino-2-phenylpyridine (Target)Analytical Implication
Hydrophobicity (LogP) ~0.1 (Low)~2.5 (High)5-H-2-PP shows significantly stronger retention on C18 columns, reducing ion suppression from early-eluting salts.
Fragmentation Energy Low (Fragile)Medium (Stabilized)The phenyl ring at C2 stabilizes the pyridine core via conjugation, requiring higher Collision Energy (CE) to shatter the ring system.
Diagnostic Ions m/z 78 (Pyridine loss of N₂H₃)m/z 154 (Phenylpyridine core)5-H-2-PP produces high-mass diagnostic fragments, improving specificity in complex matrices (e.g., plasma).
B. Ionization Source Comparison: ESI vs. APCI

Experimental data suggests Electrospray Ionization (ESI) is the superior mode for this compound.

  • ESI (+): Recommended. The basic hydrazine nitrogen protonates readily ([M+H]⁺). Soft ionization preserves the labile N-N bond, allowing for controlled fragmentation in the collision cell.

  • APCI (+): Not Recommended. The high heat required for APCI nebulization often causes premature thermal degradation of the hydrazine moiety (loss of NH₃ or N₂ before detection), leading to erratic quantification.

Deep Dive: Fragmentation Pathways (LC-MS/MS)

Understanding the fragmentation mechanics is crucial for distinguishing this molecule from isobaric impurities. The fragmentation is driven by the lability of the hydrazine group followed by the stability of the phenyl-pyridine bond.

Mechanistic Pathway[2]
  • Precursor [M+H]⁺ (m/z 186.1): The protonated molecular ion.

  • Primary Loss (-NH₃, -17 Da): Cleavage of the terminal amine yields the diazenyl/azo intermediate (m/z 169.1).

  • Secondary Loss (-N₂, -28 Da): Loss of nitrogen from the azo species yields the highly stable 2-phenylpyridine cation (m/z 141.1).

  • Alternative Radical Loss (-N₂H₃•, -31 Da): Direct homolytic cleavage of the hydrazine group yields the radical cation (m/z 155.1).

Visualization of Fragmentation Logic

The following diagram illustrates the collision-induced dissociation (CID) pathways.

FragmentationPathway Precursor [M+H]+ Precursor m/z 186.1 (Protonated Hydrazine) Frag1 Fragment A m/z 169.1 (Loss of NH3) Precursor->Frag1 - NH3 (17 Da) Low CE (10-15 eV) Frag2 Fragment B m/z 155.1 (Loss of N2H3•) Precursor->Frag2 - N2H3• (31 Da) Medium CE (20 eV) Frag3 Fragment C m/z 141.1 (2-Phenylpyridine cation) Frag1->Frag3 - N2 (28 Da) High CE (30 eV) Frag4 Fragment D m/z 114.1 (Ring Cleavage - HCN) Frag3->Frag4 - HCN (27 Da) Very High CE (>40 eV)

Caption: CID fragmentation pathway of 5-Hydrazino-2-phenylpyridine showing sequential neutral losses.

Experimental Protocol: Method Development

To achieve reproducible data, the following protocol addresses the specific chemical instability of hydrazines.

A. Sample Preparation (Critical Step)
  • Solvent: Use Acetonitrile:Water (50:50) with 0.1% Formic Acid.

  • Avoid: Do not use Acetone or Methanol as the primary diluent. Hydrazines react rapidly with ketones (acetone) and slowly with aldehydes (impurities in alcohols) to form hydrazones, creating artifact peaks (+40 Da for acetone).

  • Stability: Prepare fresh. Store at 4°C in amber vials (light sensitive).

B. LC-MS/MS Parameters

System: UHPLC coupled to Triple Quadrupole (QqQ).

ParameterSettingRationale
Column C18 (e.g., Kinetex 1.7µm), 2.1 x 50mmPhenyl ring provides sufficient retention on standard C18.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic amines than MeOH.
Gradient 5% B to 95% B over 5 minElution typically occurs ~3.5 min (mid-gradient).
Source Temp 300°C - 350°CKeep moderate to prevent thermal degradation of hydrazine.
Collision Energy Ramp 10 -> 40 eVRequired to capture both labile -NH3 loss and stable ring fragments.
C. MRM Transitions for Quantitation

Use these transitions for high-sensitivity detection (Selected Reaction Monitoring).

  • Quantifier: 186.1 → 169.1 (Loss of NH₃). Highest intensity, low noise.

  • Qualifier 1: 186.1 → 141.1 (Loss of NH₃ + N₂). High specificity.

  • Qualifier 2: 186.1 → 114.1 (Ring fragmentation). Confirm structural identity.

References

  • Higashi, T., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone. Journal of Chromatography A. Link[2]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Hydrazinopyridine (Analog). NIST Standard Reference Database. Link

  • Liu, S., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation. Analytical Chemistry. Link

  • BenchChem. (2025). Spectroscopic Analysis of Pyrazole Derivatives and Precursors. Link

Sources

Safety & Regulatory Compliance

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